2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one
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Description
2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit nadph oxidase activity .
Mode of Action
It is suggested that similar compounds selectively inhibit nadph oxidase activity in low micromolar concentrations .
Result of Action
Similar compounds have been found to exhibit antitumor activities against various human cancer cell lines .
Biological Activity
The compound 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N4OS, with a molecular weight of 324.39 g/mol. The structure includes a triazolo-pyrimidine core, which is known for various biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol : This is achieved through a multi-step reaction involving appropriate precursors.
- Formation of the final compound : The coupling reaction between the thiol and 4-methoxyphenyl ethanone under suitable conditions leads to the desired product.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Weak Inhibition | |
Mycobacterium tuberculosis | Non-significant | |
Pseudomonas aeruginosa | Moderate Inhibition |
The compound has been tested against the ESKAPE pathogens and demonstrated variable potency patterns. Notably, it was found to be more effective against Gram-positive bacteria compared to Gram-negative strains.
Anticancer Activity
In vitro studies have indicated that derivatives of triazolo-pyrimidines possess anticancer properties. For instance:
- Compounds similar in structure have shown activity against cancer cell lines such as MCF-7 and L929.
A study highlighted that modifications in the side chains significantly affect the cytotoxicity profiles against these cell lines. The structure–activity relationship (SAR) indicates that electron-donating groups enhance activity while bulky groups may hinder it.
Case Study 1: Antimicrobial Screening
A series of triazolo-pyrimidine derivatives were synthesized and screened for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications increased activity against S. aureus while others were ineffective against M. tuberculosis, suggesting a need for targeted structural optimization.
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, triazolo-pyrimidine derivatives were evaluated for their effects on various cancer cell lines. The results showed promising cytotoxic effects in some derivatives, indicating potential therapeutic applications in oncology.
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-15(8-10-16)17(26)12-28-20-18-19(21-13-22-20)25(24-23-18)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUDUVOYLVRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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